molecular formula C12H15NO B1425396 2,3-Dihydrospiro[indene-1,2'-morpholine] CAS No. 1267983-86-7

2,3-Dihydrospiro[indene-1,2'-morpholine]

Cat. No. B1425396
M. Wt: 189.25 g/mol
InChI Key: NUSTUPVYQBHZNZ-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,2'-morpholine] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of spiro compounds that are widely used in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • Boyd, Norris, and Lindley (1975) reported the formation of spiro[1H-indene-1,2′(3′H)-1,3,4-thiadiazoles] through the cycloaddition of 2-dialkylaminoindenes to dehydrodithizone. They determined the constitution of the novel product by single crystal X-ray structure analysis (Boyd, Norris, & Lindley, 1975).
    • Karpov et al. (2016) synthesized novel polycyano-containing organic ligands, including 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives, highlighting their potential application in organic electronics and as components of ionic liquids (Karpov et al., 2016).
  • Pharmacological and Biological Applications :

    • Spirovesamicols, derived from 2,3-dihydrospiro[indene-1,4'-piperidine], were studied by Efange et al. (1994) as potential modulators of presynaptic cholinergic function. They synthesized semirigid vesamicol receptor ligands based on the structure of vesamicol, AH5183, and identified several potent ligands with affinity for the vesamicol receptor (Efange et al., 1994).
  • Materials Science and Imaging Applications :

    • Mondal et al. (2019) developed a microwave-assisted technique for the synthesis of spiro-analogous compounds. These compounds were utilized as fluorescence probes for selective detection of Zn2+ ions and as effective intracellular imaging agents in human hepatocellular liver carcinoma cells (Mondal et al., 2019).
  • Catalysis and Reaction Mechanisms :

    • Rad‐Moghadam and Youseftabar-Miri (2012) described the synthesis of spiro[1H-indeno[1,2-b]benzoquinolin-13,3′-indoline] derivatives using the ionic liquid N,N,N,N-tetramethylguanidinium triflate as a catalyst. This method provided a new approach for the selective formation of spiro compounds (Rad‐Moghadam & Youseftabar-Miri, 2012).
  • Regioselective Synthesis :

    • Girgis (2009) conducted regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. The compounds exhibited promising anti-tumor activity against specific cell lines and also demonstrated considerable anti-inflammatory properties (Girgis, 2009).

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-morpholine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(11)9-13-7-8-14-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSTUPVYQBHZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrospiro[indene-1,2'-morpholine]

CAS RN

1267983-86-7
Record name 2,3-dihydrospiro[indene-1,2'-morpholine]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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